molecular formula C18H20N4O2S B2505833 N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide CAS No. 1222935-04-7

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide

Cat. No.: B2505833
CAS No.: 1222935-04-7
M. Wt: 356.44
InChI Key: VSKBOFIGVPQUBR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Sulfanylacetamide Group: This step involves the reaction of the quinazolinone core with a suitable thiol reagent, followed by acylation with chloroacetamide.

    Attachment of the Cyanocyclopentyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the sulfanylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 2-phenyl-4-oxoquinazoline.

    Sulfanylacetamide Derivatives: Compounds such as N-(2-mercaptoethyl)acetamide.

Uniqueness

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide is unique due to the combination of its quinazolinone core and the sulfanylacetamide group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,6-dimethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-5-6-14-13(9-12)16(24)22(2)17(20-14)25-10-15(23)21-18(11-19)7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBOFIGVPQUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)C)SCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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